Ethylnicotinimidatehydrochloride

Description

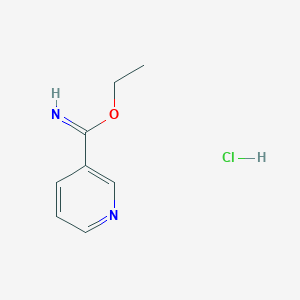

Ethylnicotinimidate hydrochloride is a hypothetical or less-documented compound presumed to be an ethyl ester derivative of a nicotinic acid imidate, combining structural features of nicotinic acid (a pyridine carboxylic acid) with an imidate ester group. While direct references to this specific compound are absent in the provided evidence, its properties can be inferred from structurally related compounds such as ethyl acetimidate hydrochloride () and ethyl nicotinate derivatives (). These analogs are typically utilized as intermediates in organic synthesis, pharmaceutical research, or analytical chemistry due to their reactive functional groups (e.g., imidate or ester moieties) .

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

ethyl pyridine-3-carboximidate;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-4-3-5-10-6-7;/h3-6,9H,2H2,1H3;1H |

InChI Key |

YMMLZEFEWAHPKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CN=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylnicotinimidatehydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with 3-pyridinecarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of ethyl 3-pyridinecarboximidate hydrochloride often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high yields and purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethylnicotinimidatehydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It readily participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Ethylnicotinimidatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry: It is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-pyridinecarboximidate hydrochloride involves its ability to form stable intermediates with various functional groups. It acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carboxyl, amine, and hydroxyl groups, leading to the formation of amides, esters, and other derivatives.

Comparison with Similar Compounds

Structural Differences

- Ethyl acetimidate hydrochloride features a simple imidate ester backbone, making it highly reactive in nucleophilic substitutions (e.g., protein crosslinking) .

- 2-Diethylaminoethyl chloride hydrochloride contains a quaternary ammonium group, favoring ionic interactions in surfactants or drug delivery systems .

Physicochemical Properties

- Stability : Ethyl acetimidate hydrochloride and nicotinate derivatives typically require storage at -20°C for long-term stability (≥2–5 years) .

- Solubility : Nicotinate and isonicotinate esters (e.g., ) are polar due to aromatic rings and ester groups, enhancing solubility in polar solvents compared to aliphatic imidates.

Analytical Methods

- Chromatography : Reverse-phase HPLC (RP-HPLC) is widely used for purity analysis (e.g., ≥98% purity in ) .

- Spectroscopy : UV-Vis spectroscopy (λmax ~350 nm in ) could characterize aromatic derivatives, while GC-MS () applies to volatile analogs like ethyl chloride.

Limitations and Notes

- Data Gaps : Specific pharmacokinetic or toxicological data for Ethylnicotinimidate hydrochloride are unavailable; further studies are needed.

- Analytical Variability : Methods like RP-HPLC () and spectrophotometry () must be validated for each compound due to structural diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.